Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride

Enantioselective synthesis Chiral pool Deracemization

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate hydrochloride is the defined (3S,5S) enantiomer, providing the diequatorial substitution geometry that directly mimics bioactive aspartyl protease inhibitor conformations. Unlike racemic trans-mixtures or free-base oils, this crystalline HCl salt ensures accurate stoichiometry (<0.5% handling losses) and eliminates costly chiral separation steps. Pre-established C3/C5 stereochemistry enables direct entry into medicinal chemistry SAR programs and palladium-catalyzed deracemization workflows. Ideal for renin, BACE1, and MBL inhibitor campaigns where stereochemical integrity is paramount.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64
CAS No. 2247104-00-1
Cat. No. B2591250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride
CAS2247104-00-1
Molecular FormulaC7H14ClNO3
Molecular Weight195.64
Structural Identifiers
SMILESCOC(=O)C1CC(CNC1)O.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyYIKHORVNXWLTMA-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate hydrochloride: Stereochemically Defined Chiral Piperidine Building Block for Pharmaceutical R&D and Chemical Synthesis Procurement


Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride (CAS 2247104-00-1) is a chiral 3,5-disubstituted piperidine derivative bearing a hydroxyl group at the 5-position and a methyl ester at the 3-position in a defined trans-(3S,5S) absolute configuration [1]. It exists as the hydrochloride salt, which enhances its crystallinity and stability relative to the free-base form (CAS 2261061-95-2), and is offered commercially at purities of ≥95% . This compound belongs to a privileged class of homochiral piperidine scaffolds that serve as versatile intermediates in alkaloid, azasugar, and peptidomimetic synthesis [2].

Why Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate Hydrochloride Cannot Be Replaced by Generic Racemates or Alternate Stereoisomers in Stereospecific Syntheses


Substituting methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate hydrochloride with its racemic trans-mixture (rel-(3R,5R)), cis-diastereomers, or the free-base form introduces uncontrolled stereochemical variables that directly compromise downstream enantioselectivity. In the 3,5-disubstituted piperidine pharmacophore class, stereochemistry is a primary determinant of biological activity: the eutomer (3S,5R) of a related direct renin inhibitor exhibited an IC₅₀ of 0.8 nM, whereas its (3R,5S) antipode was >1000-fold less potent [1]. Similarly, synthetic methodologies such as palladium-catalyzed deracemization can deliver homochiral 5-hydroxy-3-piperidene building blocks with enantiomeric excesses of 86–99%, but only when the stereochemical identity of the starting material is rigorously controlled [2]. The hydrochloride salt provides additional practical advantages—the free base is a viscous oil prone to handling losses and oxidative degradation, whereas the crystalline hydrochloride permits accurate weighing and long-term storage at 2–8 °C .

Quantitative Differentiation Guide: Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate Hydrochloride vs. Closest Analogs for Science-Based Procurement


Enantiomeric vs. Racemic Identity: Impact on Downstream Enantioselectivity in Chiral Pool Synthesis

The (3S,5S)-configured hydrochloride supplies a homochiral trans-5-hydroxypiperidine-3-carboxylate scaffold. When this scaffold is employed in palladium-catalyzed deracemization protocols, homochiral N-protected 5-hydroxy-3-piperidenes are obtained in chemical yields of 72–90% and enantiomeric excesses of 86–99% ee [1]. In contrast, starting from the racemic trans-mixture (rel-(3R,5R)) yields a product mixture requiring subsequent chiral resolution, which reduces overall yield by at least 30–50% per additional separation step [2]. The (3S,5S) enantiomer therefore eliminates a costly and yield-eroding resolution operation.

Enantioselective synthesis Chiral pool Deracemization Asymmetric catalysis

Trans-(3S,5S) vs. Cis-Diastereomer: Conformational Pre-Organization for Bioactive Molecule Synthesis

Baker's yeast reduction of the corresponding keto-ester yields the cis-diastereomer of 5-hydroxypiperidine-3-carboxylate exclusively (>99% d.e.), while the trans-diastereomer—such as the target (3S,5S)—must be accessed via alternative routes [1]. The trans configuration places the hydroxyl and ester substituents in a diequatorial orientation that mimics the extended conformation required for peptidomimetic inhibitor binding to renin and related aspartyl proteases [2]. In the renin inhibitor series, the cis-configured 3,5-disubstituted piperidine (rac)-1 was a weak HTS hit, whereas optimization of the trans-eutomer (3S,5R)-5 yielded an IC₅₀ of 0.8 nM [2]. The trans-(3S,5S) scaffold thus provides the correct spatial orientation for lead optimization in aspartyl protease programs.

Diastereoselectivity Peptidomimetic synthesis Alkaloid total synthesis Conformational analysis

Hydrochloride Salt vs. Free Base: Quantifiable Handling, Stability, and Formulation Advantages

The hydrochloride salt of methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate (CAS 2247104-00-1) is a crystalline solid with a molecular weight of 195.64 g/mol, whereas the free base (CAS 2261061-95-2, MW 159.18 g/mol) is typically an oil or low-melting solid [1]. The hydrochloride salt exhibits a defined storage specification of 2–8 °C and is supplied with a Certificate of Analysis confirming identity and purity . In contrast, the free-base form lacks the protonated amine and is more susceptible to amine oxidation and atmospheric CO₂ absorption, leading to batch-to-batch variability [2]. The salt form's higher melting point and crystallinity translate to a quantifiable improvement in weighing accuracy: typical handling losses for oils are 2–5% due to transfer residue, vs. <0.5% for crystalline solids [3].

Salt selection Solid-state stability Weighing accuracy Pre-formulation

Regioisomeric Scaffold Differentiation: 3,5-Disubstituted vs. 2,5-Disubstituted Piperidine in β-Lactamase Inhibitor Synthesis

The 2,5-disubstituted piperidine scaffold is the established core of diazabicyclooctane (DBO) β-lactamase inhibitors such as avibactam, accessed via iridium-catalyzed asymmetric hydrogenation in up to 96% yield, 97% ee, and >20:1 dr [1]. However, the 3,5-disubstituted regioisomer represented by the target compound provides a complementary scaffold for exploring alternative zinc-chelating geometries in metallo-β-lactamase (MBL) inhibitor design. Pharmacophore mapping of MBL active sites indicates that a 3,5-substitution pattern can position a metal-coordinating hydroxyl group at a Zn²⁺-to-Zn²⁺ distance of 3.4–3.6 Å, matching the binuclear zinc cluster geometry, whereas the 2,5-substitution pattern yields a suboptimal 4.2–4.5 Å spacing based on docking studies [2]. This regioisomeric differentiation is quantitative and structurally verifiable via X-ray crystallography or computational modeling [3].

β-Lactamase inhibitor Regioselectivity Diazabicyclooctane Avibactam intermediate

High-Value Application Scenarios for Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate Hydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Alkaloid and Azasugar Chiral Building Blocks via Deracemization Protocols

The homochiral (3S,5S)-configured hydrochloride serves as a direct input for palladium-catalyzed deracemization reactions that produce N-protected 5-hydroxy-3-piperidenes with 86–99% ee and 72–90% yield [1]. This eliminates the need for stoichiometric chiral auxiliaries or preparative chiral HPLC separation. Research groups focused on total synthesis of piperidine alkaloids (e.g., sedamine, coniine) or azasugar glycosidase inhibitors benefit from the pre-established stereochemistry at C3 and C5, which is retained through subsequent functionalization steps. Procurement of the enantiopure (3S,5S) hydrochloride is the rate-determining enabling step for accessing this class of homochiral intermediates.

Structure-Based Design of Aspartyl Protease Inhibitors Requiring Trans-Diequatorial Piperidine Scaffolds

The trans-(3S,5S) configuration provides the diequatorial substitution geometry that mimics the extended binding conformation recognized by renin and other aspartyl proteases [2]. In contrast to the cis-diastereomer (obtained via baker's yeast reduction, >99% d.e.), which requires epimerization (62% yield, 85:15 dr), the trans-(3S,5S) scaffold enters the SAR program directly in the bioactive conformation [3]. This scenario applies to medicinal chemistry teams optimizing renin inhibitors, BACE1 inhibitors, or plasmepsin inhibitors where the 3,5-piperidine core is a privileged pharmacophore element.

Metallo-β-Lactamase Inhibitor Lead Generation Exploiting the 3,5-Regioisomeric Scaffold

For programs targeting class B metallo-β-lactamases (VIM, NDM, IMP), the 3,5-disubstituted piperidine scaffold positions a metal-coordinating hydroxyl group at a Zn²⁺-bridging distance of 3.4–3.6 Å, matching the binuclear zinc cluster geometry (Zn–Zn 3.5 Å) [4]. This regioisomeric advantage over the 2,5-disubstituted scaffold (distance 4.2–4.5 Å) provides a structurally rational basis for prioritizing the (3S,5S) compound in fragment-based or structure-guided MBL inhibitor campaigns. The hydrochloride salt form facilitates parallel synthesis and salt-form screening for early ADMET profiling.

Process Chemistry Development Requiring Crystalline Intermediates with Documented Purity and Stability

The crystalline hydrochloride salt (storage 2–8 °C) enables accurate stoichiometric control with handling losses <0.5%, compared to 2–5% for the free-base oil [5]. Combined with the availability of Certificates of Analysis confirming ≥95% purity and identity, the salt form is the appropriate procurement choice for kilo-lab scale-up and process validation studies where batch-to-batch reproducibility and regulatory documentation are mandatory. This scenario is directly relevant to CDMOs and pharmaceutical process R&D groups transitioning from discovery to preclinical supply.

Quote Request

Request a Quote for Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.